molecular formula C21H35NO B12587331 N-(2-Methyl-1-phenyldodecan-2-YL)acetamide CAS No. 648908-54-7

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide

Cat. No.: B12587331
CAS No.: 648908-54-7
M. Wt: 317.5 g/mol
InChI Key: DTVWGXSGJKXXKM-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide is an organic compound belonging to the class of acetamides. This compound is characterized by the presence of a phenyl group attached to a dodecane chain, which is further substituted with a methyl group and an acetamide functional group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-phenyldodecan-2-YL)acetamide typically involves the reaction of 2-methyl-1-phenyldodecan-2-amine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the by-products formed during the reaction. The general reaction scheme is as follows:

[ \text{2-Methyl-1-phenyldodecan-2-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-phenyldodecan-2-YL)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler analog with similar structural features but lacking the long dodecane chain.

    N-(2-Methyl-1-phenylpropan-2-yl)acetamide: A structurally related compound with a shorter alkyl chain.

Uniqueness

N-(2-Methyl-1-phenyldodecan-2-YL)acetamide is unique due to its long dodecane chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other acetamide derivatives and may contribute to its specific applications in research and industry.

Properties

CAS No.

648908-54-7

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

N-(2-methyl-1-phenyldodecan-2-yl)acetamide

InChI

InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-14-17-21(3,22-19(2)23)18-20-15-12-11-13-16-20/h11-13,15-16H,4-10,14,17-18H2,1-3H3,(H,22,23)

InChI Key

DTVWGXSGJKXXKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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